

Determining the Drug-to-Antibody Ratio (DAR): Application Notes and Protocols

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Compound of Interest

Compound Name: Azide-PEG1-Val-Cit-PABC-OH

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The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy and safety profile. An optimal DAR ensures potent cytotoxicity to target cells while minimizing off-target toxicities. Accurate and precise determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for routine quality control.

This document provides detailed application notes and experimental protocols for the principal methods employed for DAR determination. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine-linked vs. lysine-linked), the physicochemical properties of the drug and linker, and the desired level of detail.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR. [1][2][3][4] This technique is predicated on the distinct absorbance maxima of the antibody and the conjugated drug.[5] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, from which the average DAR is calculated.[6][7]

Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. For a mixture of components, the total absorbance at a given wavelength is the sum of the individual absorbances. By solving a set of simultaneous equations using the known extinction coefficients of the antibody and the drug at two different wavelengths, their respective concentrations in the ADC sample can be calculated.[6][7]

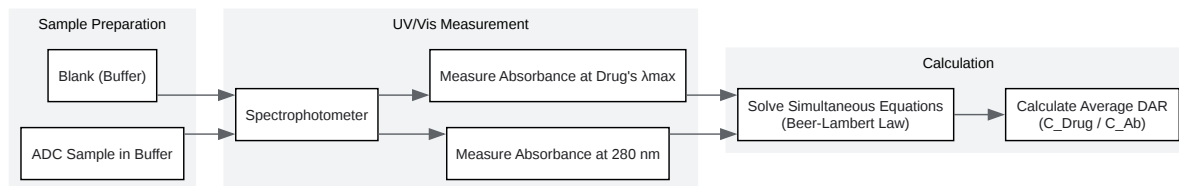
Data Presentation:

Parameter	Value
ADC Absorbance at 280 nm (A ₂₈₀)	User-defined
ADC Absorbance at Drug's λ_{max} (A λ_{max})	User-defined
Antibody Extinction Coefficient at 280 nm ($\epsilon_{\text{Ab},280}$)	Antibody-specific
Antibody Extinction Coefficient at λ_{max} ($\epsilon_{\text{Ab},\lambda_{\text{max}}}$)	Antibody-specific
Drug Extinction Coefficient at 280 nm ($\epsilon_{\text{Drug},280}$)	Drug-specific
Drug Extinction Coefficient at λ_{max} ($\epsilon_{\text{Drug},\lambda_{\text{max}}}$)	Drug-specific
Calculated Average DAR	Value

Experimental Protocol:

- Determine Extinction Coefficients:
 - Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at both the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λ_{max}).
- Sample Preparation:
 - Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS).
 - Ensure the sample is free of interfering substances that absorb at the chosen wavelengths.
- Spectrophotometer Measurement:
 - Use a calibrated UV/Vis spectrophotometer.

- Blank the instrument with the same buffer used for the ADC sample.
- Measure the absorbance of the ADC sample at 280 nm and at the drug's λ_{max} .
- Calculation of Average DAR:
 - Use the following equations to calculate the concentrations of the antibody (C_{Ab}) and the drug (C_{Drug}):
 - $A_{280} = (\epsilon_{\text{Ab},280} * C_{\text{Ab}}) + (\epsilon_{\text{Drug},280} * C_{\text{Drug}})$
 - $A_{\lambda_{\text{max}}} = (\epsilon_{\text{Ab},\lambda_{\text{max}}} * C_{\text{Ab}}) + (\epsilon_{\text{Drug},\lambda_{\text{max}}} * C_{\text{Drug}})$
 - Solve these simultaneous equations for C_{Ab} and C_{Drug} .
 - Calculate the average DAR using the formula: $\text{Average DAR} = C_{\text{Drug}} / C_{\text{Ab}}$



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UV/Vis Spectroscopy Workflow for DAR Determination.

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species, particularly for cysteine-linked ADCs.[5][8][9] The separation is based on the principle that the conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity.

Principle: In HIC, molecules are separated based on their hydrophobicity. A high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. A decreasing salt gradient then elutes the different ADC species, with the least hydrophobic (unconjugated antibody, DAR=0) eluting first, followed by species with increasing DARs.[9][10]

Data Presentation:

DAR Species	Retention Time (min)	Peak Area (%)
DAR 0	e.g., 5.2	e.g., 5.1
DAR 2	e.g., 8.9	e.g., 25.4
DAR 4	e.g., 12.3	e.g., 45.3
DAR 6	e.g., 15.1	e.g., 19.8
DAR 8	e.g., 17.5	e.g., 4.4
Calculated Average DAR	Value	

Experimental Protocol:

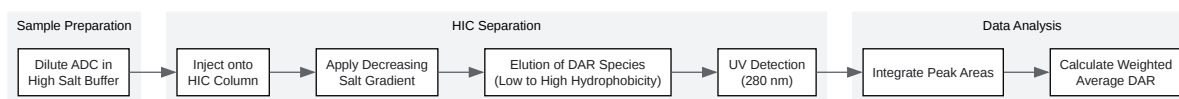
- Instrumentation and Column:
 - HPLC system with a UV detector.
 - HIC column (e.g., TSKgel Butyl-NPR).
- Mobile Phases:
 - Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
 - Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
- Sample Preparation:
 - Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

- Chromatographic Conditions:

- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 µL.
- Detection: UV at 280 nm.
- Gradient:
 - 0-3 min: 0% B
 - 3-28 min: 0-100% B
 - 28-30 min: 100% B
 - 30-32 min: 100-0% B
 - 32-35 min: 0% B

- Data Analysis:

- Integrate the peak areas for each DAR species.
- Calculate the weighted average DAR using the formula: Average DAR = $\Sigma(\% \text{ Peak Area of each species} * \text{DAR of that species}) / 100$ ^[6]



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HIC Workflow for DAR Determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another widely used chromatographic method for DAR analysis.^[11] It is often employed as an orthogonal method to HIC.^[12] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.^{[12][13]}

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar, and the mobile phase is polar. Under denaturing conditions (low pH and organic solvent), the reduced light and heavy chains, with and without conjugated drugs, are separated based on their varying hydrophobicities.

Data Presentation:

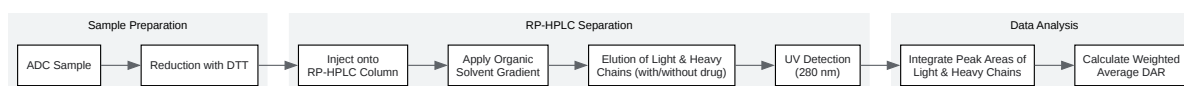
Chain	Drug Load	Retention Time (min)	Peak Area (%)
Light Chain	0	e.g., 10.1	e.g., 43.3
Light Chain	1	e.g., 12.5	e.g., 56.7
Heavy Chain	0	e.g., 15.8	e.g., 19.9
Heavy Chain	1	e.g., 18.2	e.g., 36.1
Heavy Chain	2	e.g., 20.5	e.g., 25.4
Heavy Chain	3	e.g., 22.1	e.g., 18.6
Calculated Average DAR	Value		

Experimental Protocol:

- Instrumentation and Column:
 - HPLC system with a UV detector.

- RP-HPLC column (e.g., Agilent PLRP-S).[14]
- Mobile Phases:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Sample Preparation (Reduction):
 - To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration of 50 mM. [15]
 - Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[16]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 80°C.
 - Detection: UV at 280 nm.
 - Gradient:
 - 0-5 min: 25% B
 - 5-25 min: 25-50% B
 - 25-26 min: 50-90% B
 - 26-28 min: 90% B
 - 28-30 min: 90-25% B
 - 30-35 min: 25% B

- Data Analysis:
 - Integrate the peak areas for each light and heavy chain species.
 - Calculate the weighted average DAR using the formula: $\text{Average DAR} = (\Sigma(\% \text{ Peak Area}_{\text{LC}} * \text{Drug Load}_{\text{LC}}) + \Sigma(\% \text{ Peak Area}_{\text{HC}} * \text{Drug Load}_{\text{HC}})) / 100$



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RP-HPLC Workflow for DAR Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method that provides detailed information on the DAR distribution and can confirm the identity of each species by its mass.^{[17][18]} It can be performed on the intact ADC (native MS) or on the reduced and/or deglycosylated subunits.^{[17][19]}

Principle: The ADC or its subunits are first separated by liquid chromatography (often RP-HPLC or Size Exclusion Chromatography) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of each species. The mass difference between the unconjugated and conjugated forms corresponds to the mass of the attached drug-linker, thus revealing the drug load.

Data Presentation:

Species	Observed Mass (Da)	Relative Abundance (%)	Inferred DAR
Intact ADC + 0 Drug	e.g., 148,050	e.g., 4.5	0
Intact ADC + 1 Drug	e.g., 149,250	e.g., 12.1	1
Intact ADC + 2 Drugs	e.g., 150,450	e.g., 25.8	2
Intact ADC + 3 Drugs	e.g., 151,650	e.g., 30.2	3
Intact ADC + 4 Drugs	e.g., 152,850	e.g., 18.9	4
Intact ADC + 5 Drugs	e.g., 154,050	e.g., 8.5	5
Calculated Average DAR	Value		

Experimental Protocol:

- Instrumentation and Column:
 - LC-MS system (e.g., Q-TOF or Orbitrap).
 - Appropriate LC column (e.g., RP-HPLC for reduced subunits, SEC for intact ADC).
- Mobile Phases (for RP-LC-MS):
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation (Optional):
 - Reduction: As described in the RP-HPLC protocol.
 - Deglycosylation: Treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
- LC-MS Conditions:

- Follow the chromatographic conditions outlined in the RP-HPLC protocol.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Mass Range: e.g., 500-4000 m/z.
 - Capillary Voltage: e.g., 3.5 kV.
 - Source Temperature: e.g., 120°C.
- Data Analysis:
 - Deconvolute the mass spectra to obtain the zero-charge masses of the different species.
 - Identify the peaks corresponding to different drug loads based on their mass.
 - Calculate the weighted average DAR based on the relative abundance of each species.



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LC-MS Workflow for DAR Determination.

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